Treprostinil

概述

描述

曲前列素是前列环素的一种合成类似物,前列环素是一种天然存在的分子,在体内发挥着重要的血管舒张和抑制血小板聚集的作用。曲前列素主要用于治疗肺动脉高血压,这种疾病的特征是肺动脉血压升高。 它有助于改善运动能力,并减轻与这种疾病相关的症状 .

准备方法

合成路线和反应条件: 曲前列素的合成涉及几个关键步骤,包括克莱森重排和催化 Pauson-Khand 反应。克莱森重排在塞流反应器中进行,与之前的方法相比,该方法提高了产率和选择性。 Pauson-Khand 反应在钴羰基和一氧化碳的催化条件下进行 . 从(S)-表氯醇开始,通过 12 个线性步骤,以 14% 的总收率完成了合成 .

工业生产方法: 曲前列素的工业生产通常涉及连续流动工艺,以确保高产率和纯度。 先进反应器和优化反应条件的使用,使得高效的大规模生产成为可能 .

化学反应分析

反应类型: 曲前列素会发生各种化学反应,包括氧化、还原和取代。这些反应对其合成和修饰至关重要。

常用试剂和条件: 曲前列素合成中常用的试剂包括用于 Pauson-Khand 反应的钴羰基以及用于克莱森重排的各种酸和碱 . 反应通常在受控的温度和压力下进行,以确保高选择性和产率。

主要形成的产物: 这些反应形成的主要产物是曲前列素本身,然后对其进行纯化和配制,用于医疗用途 .

科学研究应用

Clinical Applications

1. Treatment of Pulmonary Arterial Hypertension (PAH)

Treprostinil is primarily used for the treatment of PAH, a progressive disease characterized by increased pulmonary vascular resistance leading to right heart failure. Clinical studies have demonstrated that this compound improves exercise capacity, hemodynamics, and overall quality of life in patients with PAH.

- Efficacy : A systematic review indicated that this compound significantly enhances exercise capacity as measured by the six-minute walk distance (6MWD) compared to placebo . In one study, patients receiving inhaled this compound showed a significant improvement in 6MWD (31.1 m increase) after 16 weeks .

- Safety : The safety profile of this compound is well-documented. Adverse events such as cough and dyspnea were reported but generally manageable . Long-term studies have confirmed its safety in chronic use .

2. Treatment of Pulmonary Hypertension due to Interstitial Lung Disease (PH-ILD)

Recent studies have explored the use of inhaled this compound specifically for patients with PH-ILD. The INCREASE trial demonstrated that inhaled this compound significantly improved exercise tolerance and reduced clinical worsening compared to placebo .

| Study | Population | Treatment Duration | 6MWD Improvement | Adverse Events |

|---|---|---|---|---|

| INCREASE | PH-ILD patients | 16 weeks | 31.1 m | Cough (18.5%), Dyspnea (25.2%) |

| FREEDOM-M | PAH patients | 12 weeks | 20 m | Similar AE profile |

3. Neonatal Persistent Pulmonary Hypertension

this compound has shown promise in treating persistent pulmonary hypertension of the newborn (PPHN). A comparative study indicated that this compound effectively lowers pulmonary artery pressure in neonates without severe complications .

Case Studies

Case Study 1: Long-term Efficacy in PAH Patients

A retrospective analysis involving patients treated with oral this compound showed a significant delay in disease progression compared to historical controls. The FREEDOM-EV trial reported a 25% reduction in clinical worsening risk when using oral this compound .

Case Study 2: Inhaled this compound in PH-ILD

In a multicenter study, patients receiving inhaled this compound demonstrated improved forced vital capacity (FVC) and reduced NT-proBNP levels over time, indicating better cardiac function and reduced strain on the heart .

作用机制

曲前列素通过促进肺动脉和全身动脉血管床的血管舒张,并抑制血小板聚集而发挥作用 . 它与血管平滑肌细胞表面的前列环素受体结合,导致腺苷酸环化酶的激活和环腺苷酸 (cAMP) 水平的升高。 这导致平滑肌细胞松弛,血管扩张 .

相似化合物的比较

曲前列素通常与其他前列环素类似物进行比较,例如依前列素、依洛前列素和贝前列素。 与依前列素不同的是,依前列素的半衰期非常短,需要持续输注,而曲前列素更稳定,可以通过多种途径给药,包括口服、吸入和皮下 . 依洛前列素和贝前列素也具有不同的药代动力学特征和给药途径,使曲前列素成为治疗肺动脉高血压的一种独特而通用的选择 .

类似化合物列表:- 依前列素

- 依洛前列素

- 贝前列素

生物活性

Treprostinil is a synthetic analog of prostacyclin (PGI2) that acts as a potent vasodilator and is primarily used in the treatment of pulmonary arterial hypertension (PAH). Its biological activity encompasses various mechanisms, including vasodilation, antiproliferation, anti-inflammation, and antifibrosis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and relevant case studies.

This compound exerts its effects through multiple receptor pathways:

- Prostacyclin Receptor (IP) : this compound is a full agonist of the IP receptor, leading to increased cyclic adenosine monophosphate (cAMP) levels. This activation results in vasodilation and inhibition of platelet aggregation.

- Prostaglandin E Receptor 2 (EP2) : this compound also binds to EP2 receptors, which further enhances its antiproliferative effects on vascular smooth muscle cells.

- Prostaglandin D Receptor 1 (DP1) : Activation of DP1 contributes to this compound's anti-inflammatory properties.

The activation of these receptors initiates a cascade that promotes vasorelaxation and reduces vascular remodeling and inflammation, thereby improving hemodynamics in patients with PAH .

Efficacy in Pulmonary Arterial Hypertension

This compound has been shown to improve exercise capacity and hemodynamic parameters in patients with PAH. Key studies include:

- TRIUMPH I Study : This 12-week randomized placebo-controlled trial demonstrated that inhaled this compound improved six-minute walk distance (6MWD) by a median of 20 meters compared to placebo (p < 0.001) .

- FREEDOM-EV Trial : In this event-driven trial, oral this compound reduced the risk of clinical worsening by 25% compared to placebo (p = 0.039), significantly delaying disease progression .

Long-Term Safety and Efficacy

The INCREASE open-label extension study confirmed the long-term safety and efficacy of inhaled this compound in patients with pulmonary hypertension associated with interstitial lung disease (PH-ILD). The study reported a decrease in NT-proBNP levels and an improvement in 6MWD over time .

Antifibrotic Effects

Recent research has highlighted the antifibrotic properties of this compound. In vitro studies showed that this compound inhibited fibroblast proliferation and collagen synthesis in human lung fibroblasts stimulated by growth factors such as PDGF and TGF-β1. This effect was dose-dependent and linked to the activation of PPARβ and PPARγ pathways .

Adverse Events

While this compound is generally well-tolerated, some studies have reported adverse events leading to treatment discontinuation. In the INCREASE study, 22.3% of patients experienced adverse events significant enough to discontinue therapy . Common adverse events included cough and dyspnea, which were more prevalent among patients receiving inhaled this compound compared to placebo .

Data Summary

| Study/Trial | Population | Treatment | Key Findings |

|---|---|---|---|

| TRIUMPH I | PAH Patients | Inhaled this compound | Median 20 m increase in 6MWD (p < 0.001) |

| FREEDOM-EV | PAH Patients | Oral this compound | 25% reduction in clinical worsening (p = 0.039) |

| INCREASE OLE | PH-ILD Patients | Inhaled this compound | Decreased NT-proBNP; improved 6MWD over time |

| Antifibrotic Study | Lung Fibroblasts | This compound | Inhibited fibroblast proliferation in a dose-dependent manner |

属性

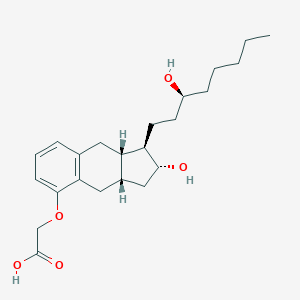

IUPAC Name |

2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJMKGZZBBTTOY-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

289480-64-4 (Sodium salt) | |

| Record name | Treprostinil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081846197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901021654 | |

| Record name | Treprostinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Treprostinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.31e-03 g/L | |

| Record name | Treprostinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00374 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Treprostinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Treprostinil is a stable analogue of prostacyclin, a prostaglandin that acts as an anti-thrombotic agent and a potent vasodilator. Prostacyclin analogues are useful in the treatment of pulmonary arterial hypertension (PAH), a disease characterized by abnormally high blood pressure in the arteries between the heart and lungs. PAH leads to right heart failure due to the remodelling of pulmonary arteries, and patients with this condition have a poor prognosis. Treprostinil binds and activates the prostacyclin receptor, the prostaglandin D2 receptor 1, and the prostaglandin E2 receptor 2. The activation of these receptors leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels, which consequently promotes the opening of calcium-activated potassium channels that lead to cell hyperpolarization. This mechanism promotes the direct vasodilation of pulmonary and systemic arterial vascular beds and the inhibition of platelet aggregation. In addition to its direct vasodilatory effects, treprostinil inhibits inflammatory pathways. | |

| Record name | Treprostinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00374 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

81846-19-7 | |

| Record name | Treprostinil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81846-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Treprostinil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081846197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Treprostinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00374 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Treprostinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R, 2R,3aS,9aS)-[[2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TREPROSTINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUM6K67ESG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Treprostinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90-100°C | |

| Record name | Treprostinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00374 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Treprostinil exert its therapeutic effects?

A1: this compound is a prostacyclin analog that binds to prostacyclin receptors, specifically the IP receptor. [, ] This binding triggers a signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). [, ] Elevated cAMP levels induce vasodilation in pulmonary and systemic arterial vascular beds, inhibit platelet aggregation, and exert antiproliferative effects on smooth muscle cells. [, ]

Q2: Does this compound affect fibrocyte activity?

A2: Yes, research indicates that this compound can inhibit the adhesion and differentiation of fibrocytes. [] This effect is mediated by this compound's ability to activate the cAMP-Rap axis, ultimately leading to the suppression of extracellular regulated kinase (ERK) activity. [] Reduced ERK activity has been linked to impaired fibrocyte adhesion and differentiation. []

Q3: What is the molecular structure of this compound?

A3: this compound is a tricyclic benzidene prostacyclin analog structurally similar to epoprostenol. [] While a detailed spectroscopic analysis is not provided within the provided research, its structure is well-documented in scientific literature.

Q4: In what solutions has the stability of this compound sodium been studied?

A4: this compound sodium's stability has been assessed in sterile water for injection, 0.9% sodium chloride injection, and 5% dextrose injection. [] These solutions were chosen due to their common use as intravenous infusion vehicles. []

Q5: What is the stability of diluted this compound sodium in the studied solutions?

A5: Studies show that this compound sodium at 0.13 mg/mL in the aforementioned solutions remains stable for 48 hours at 40°C and 75% relative humidity, even after passing through an intravenous delivery system. []

Q6: Does the research discuss the catalytic properties of this compound?

A6: No, the provided research primarily focuses on this compound's pharmacological properties and clinical applications in pulmonary arterial hypertension. Its potential catalytic properties are not discussed.

Q7: Have molecular modeling studies been conducted with this compound?

A7: Yes, molecular modeling has been used to compare the binding of iloprost and this compound to peroxisome proliferator-activated receptor gamma (PPARγ). [] These studies suggest that the two molecules might induce different PPARγ conformations, potentially affecting co-activator/repressor binding and interactions with the retinoic acid receptor. []

Q8: How does the structure of this compound contribute to its longer half-life compared to other prostacyclin analogs?

A8: The chemical structure of this compound, specifically the presence of a cyclohexane ring, contributes to its increased stability and longer half-life compared to epoprostenol, which has a lactone ring. [] This structural difference is a key factor in this compound's favorable pharmacokinetic profile.

Q9: What is the stability of this compound in dry-powder form?

A9: Research shows that a dry-powder inhaled formulation of this compound (LIQ861) prepared using PRINT® technology demonstrates favorable stability characteristics. [] Studies indicate that LIQ861 delivers this compound with a pharmacokinetic profile comparable to the nebulized form (Tyvaso®). []

Q10: Are there efforts to improve the delivery of this compound?

A10: Yes, researchers are actively exploring alternative delivery methods for this compound to enhance patient convenience and potentially improve treatment outcomes. [] The development of dry-powder formulations like LIQ861 represents a significant advancement in this compound delivery, offering advantages over traditional nebulized therapy. [, ]

Q11: Does the research discuss SHE regulations specific to this compound?

A11: No, the provided articles primarily focus on the clinical and pharmacological aspects of this compound. Information regarding specific SHE regulations is not included.

Q12: How is this compound metabolized?

A12: this compound is primarily metabolized by the cytochrome P450 (CYP) 2C8 enzyme system, with a minor contribution from CYP2C9. [, ]

Q13: Has a pharmacokinetic interaction been observed between oral this compound and Bosentan?

A13: No, studies have shown no significant pharmacokinetic interaction between oral this compound and Bosentan, an endothelin receptor antagonist. [] This finding is crucial as these medications are often used concurrently in the management of pulmonary arterial hypertension. []

Q14: Is there a pharmacokinetic interaction between oral this compound and Sildenafil?

A14: Research indicates no significant pharmacokinetic interaction between oral this compound and Sildenafil, a phosphodiesterase-5 inhibitor. [] This finding is important as combination therapy is often employed in pulmonary arterial hypertension, and understanding potential drug interactions is crucial for optimizing treatment strategies. []

Q15: What is the absolute bioavailability of this compound administered via subcutaneous infusion?

A15: Studies in healthy volunteers show that the absolute bioavailability of this compound administered by continuous subcutaneous infusion is approximately 113%. [] This indicates complete absorption of the drug via the subcutaneous route. []

Q16: What is the elimination half-life of subcutaneously administered this compound?

A16: Following subcutaneous administration, this compound exhibits a mean apparent elimination half-life of 1.38 hours. [] This is slightly longer than the 0.87-hour half-life observed after intravenous administration. []

Q17: What is the pharmacokinetic profile of oral this compound in patients with PAH during chronic administration?

A17: Research shows that chronic twice-daily oral administration of this compound results in a linear dose-exposure relationship. [] The mean area under the curve (AUC0-12) increases proportionally with dose, ranging from 5244 to 20,4086 pg·hr−1·mL−1, demonstrating sustained and predictable this compound concentrations. []

Q18: What preclinical models have been used to study the effects of this compound?

A18: Animal models, particularly rodent models of pulmonary hypertension and lung adenocarcinoma, have been extensively utilized to investigate the therapeutic and potentially chemopreventive effects of this compound. [, , ]

Q19: Has this compound shown any chemopreventive effects in preclinical studies?

A19: While previous research suggested that the prostacyclin analog iloprost might possess chemopreventive properties, studies evaluating this compound in a murine lung adenocarcinoma model did not demonstrate similar effects. []

Q20: How does this compound affect the proliferation of lung tumor cells in vitro?

A20: In vitro studies revealed that this compound, unlike iloprost, increased the proliferation of murine lung tumor cells. [] This difference in proliferative response highlights potential variations in the mechanisms of action between these two prostacyclin analogs. []

Q21: What impact does this compound have on pulmonary inflammatory cell infiltrate in preclinical models?

A21: Studies in mice have shown that this compound treatment can alter the pulmonary inflammatory cell infiltrate, particularly in tumor-bearing animals. [] This finding suggests a potential role of this compound in modulating the tumor microenvironment. []

Q22: What are the key findings from clinical trials investigating oral this compound in PAH?

A22: Clinical trials, such as the FREEDOM trials, have investigated the efficacy and safety of oral this compound in patients with PAH. [, , ] The FREEDOM-M trial demonstrated that oral this compound monotherapy effectively improves exercise capacity in treatment-naïve PAH patients. []

Q23: What did the FREEDOM-C trials investigate, and what were the outcomes?

A23: The FREEDOM-C trials examined the effects of adding oral this compound to existing PAH therapy. [] While these trials did not meet their primary endpoint of improving 6-minute walk distance, they provided valuable insights into the drug's safety and tolerability in this patient population. []

Q24: Are there ongoing clinical trials investigating oral this compound in PAH?

A24: Yes, based on previous findings, further clinical trials, including the FREEDOM-EV trial, are underway to comprehensively evaluate the efficacy and safety of oral this compound in PAH, particularly in patients receiving background therapy. []

Q25: Does the research discuss resistance mechanisms to this compound?

A25: The provided research focuses on this compound's pharmacological properties and clinical applications but does not delve into specific resistance mechanisms.

Q26: What are the common adverse events associated with oral this compound therapy?

A26: Clinical trials have shown that common adverse events associated with oral this compound include headache, diarrhea, flushing, nausea, and jaw pain. [, , ] The occurrence and severity of these side effects can vary significantly among individuals.

Q27: What is the safety profile of this compound in patients with end-stage liver disease and PAH?

A27: While limited, clinical experience suggests that continuous intravenous this compound can be safely used to manage PAH in carefully selected patients with end-stage liver disease. [] Close monitoring for potential adverse events is crucial in this patient population. []

Q28: What innovative drug delivery systems are being explored for this compound?

A28: Research highlights the development of a cutaneous iontophoresis system for this compound delivery. [] This non-invasive method uses a low-intensity electric current to enhance transdermal drug delivery, potentially offering a localized therapeutic effect with reduced systemic exposure. []

Q29: What potential biomarker for this compound efficacy is mentioned in the research?

A29: Research suggests that plasma VEGF-A levels may serve as a surrogate biomarker for this compound efficacy in patients with pediatric pulmonary hypertension. [] Elevated VEGF-A levels were observed in these patients after this compound treatment, and this increase was linked to improved vessel formation. []

Q30: What analytical technique is used to measure this compound concentrations in plasma?

A30: Liquid chromatography coupled with atmospheric pressure ionization tandem mass spectrometry (LC/MS/MS) is a highly sensitive and specific method employed to quantify this compound concentrations in plasma samples. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。